(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(4-bromo-2-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSJZYVKHCQOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Strategic Sourcing & Validation of (4-Bromo-2-phenoxyphenyl)methanamine HCl
Here is the in-depth technical guide on sourcing, validating, and applying (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride .
Document Control:
-
Version: 1.0
-
Subject: CAS Verification, Quality Assurance, and Synthetic Utility of Halo-Phenoxy Benzylamines.
Part 1: Executive Summary & Chemical Context
This compound is a specialized "orphan" intermediate—a high-value building block used primarily in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and related kinase-targeting scaffolds.[1]
Unlike commodity reagents, this molecule functions as a critical SAR (Structure-Activity Relationship) probe .[1] The 4-bromo motif serves as a functional handle for Suzuki-Miyaura cross-couplings to install heterocycles, while the 2-phenoxy group mimics the hydrophobic pocket interactions seen in drugs like Ibrutinib and Zanubrutinib .[1]
Chemical Identity
| Property | Specification |
| Systematic Name | This compound |
| Molecular Formula | C₁₃H₁₂BrNO[1][2][3] · HCl |
| Molecular Weight | 277.12 (Free Base) / 313.58 (HCl Salt) |
| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CN.Cl |
| Key Functional Groups | Primary Amine (Linker), Aryl Bromide (Coupling Partner), Diphenyl Ether (Pharmacophore) |
Part 2: The Supply Landscape (Sourcing Strategy)
This compound is rarely held in bulk stock by Tier 1 catalog vendors (e.g., Sigma-Aldrich/Millipore) due to its specific regio-chemistry.[1] Sourcing requires a tiered approach focusing on Custom Synthesis (CROs) and Building Block Aggregators .[1]
Tier 1: Primary Aggregators & Stockists
Use these platforms to check real-time global inventory.[1]
-
Combi-Blocks (USA): Known for extensive stock of halo-benzylamines.[1]
-
Enamine (Ukraine/Latvia): The "REAL Database" often contains this specific substitution pattern or its direct nitrile precursor.[1]
-
WuXi AppTec / LabNetwork (China/Global): Best for kilogram-scale sourcing if the project moves to process chemistry.[1]
Tier 2: Search Methodology for "Hidden" Stock
Because CAS numbers for specific salt forms (HCl vs. TFA vs. Free Base) are often unassigned or inconsistent in databases, you must search by Structure or Free Base CAS .[1]
-
Search Query Strategy:
Risk Management: The "Paper Compound" Trap
Many vendors list this compound as "Available" but hold zero stock, relying on on-demand synthesis.[1]
-
Red Flag: Lead time > 3 weeks.
-
Verification: Request a Certificate of Analysis (CoA) dated within the last 6 months and an H-NMR spectrum before issuing a PO.[1]
Part 3: Technical Validation (The Self-Validating System)[1]
As a scientist, you cannot assume purity.[1] The synthesis of this molecule carries specific risks of regio-isomeric impurities and side-reactions (dehalogenation) that catalog CoAs often miss.[1]
Critical Impurity Profile
The dominant synthesis route involves the reduction of 4-bromo-2-phenoxybenzonitrile .[1]
-
Des-Bromo Impurity (Critical): If catalytic hydrogenation (e.g., Raney Ni/H₂) was used, the bromine at C4 is labile and may be replaced by hydrogen.[1]
-
Over-Alkylation (Dimer): Formation of the secondary amine (dibenzylamine species) during reduction.[1]
-
Residual Nitrile: Incomplete reduction.
Quality Control Workflow (DOT Diagram)
Figure 1: QC Decision Tree. The critical checkpoint is the Bromine isotopic pattern in LCMS to rule out dehalogenation.
Analytical Protocol
-
1H NMR (400 MHz, DMSO-d₆):
-
Look for the methylene singlet (
) around δ 4.0–4.1 ppm .[1] -
Verify the ammonium protons (
) as a broad singlet around δ 8.2–8.5 ppm .[1] -
Regio-chemistry check: The proton at C3 (between the ether and the bromine) should appear as a doublet with a small meta-coupling constant (~2 Hz), distinct from the other aromatic protons.[1]
-
-
LC-MS:
Part 4: Synthetic Application & Handling
Handling Properties
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at -20°C .
-
Free Base Conversion: Do not use the HCl salt directly in palladium-catalyzed couplings (Suzuki/Buchwald) without a base.[1] The amine can poison the catalyst.[1]
-
Protocol: Suspend in DCM, wash with 1M NaOH (x2), dry over Na₂SO₄, and concentrate immediately before use.
-
Synthetic Pathway: From Intermediate to Scaffold
This molecule is typically used to construct the "Left-Hand Side" (LHS) of BTK inhibitors.[1]
Figure 2: Typical synthetic utility. The amine is capped first, leaving the Bromine available for late-stage diversification.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71765509, (4-bromo-2-phenoxyphenyl)methanamine.[1] Retrieved from [Link][1]
-
Guo, Y., et al. (2019). Discovery of Zanubrutinib (BGB-3111), a Highly Potent, Selective, and Orally Bioavailable Bruton’s Tyrosine Kinase (BTK) Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual reference for phenoxy-benzylamine pharmacophores). Retrieved from [Link][1]
Sources
- 1. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 2. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C13H12BrNO) [pubchemlite.lcsb.uni.lu]
Topic: The Critical Distinction: A Guide to 4-bromo-2-phenoxybenzylamine Free Base and its Hydrochloride Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical research and pharmaceutical development, the selection of an active molecule's physical form is a decision with profound consequences. This guide provides a detailed technical examination of 4-bromo-2-phenoxybenzylamine in its two common forms: the free base and the hydrochloride salt. While chemically similar, their distinct physicochemical properties dictate their suitability for different applications, from synthetic organic chemistry to final drug formulation. We will explore the fundamental differences in solubility, stability, and hygroscopicity, provide robust analytical methods for their characterization, and present detailed protocols for their interconversion. This document is intended to serve as a comprehensive resource for scientists, enabling informed decisions that are critical for experimental success and the development of safe, stable, and bioavailable active pharmaceutical ingredients (APIs).
Introduction: The Rationale for Salt Formation
At its core, 4-bromo-2-phenoxybenzylamine is a primary amine, a derivative of ammonia where one hydrogen is replaced by a complex organic substituent. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. This "free base" form is often the direct product of a synthetic route.
However, for many applications, particularly in pharmacology, the free base is converted into a salt form. The most common of these is the hydrochloride salt, formed by reacting the basic amine with hydrochloric acid (HCl).[1][2] This simple acid-base reaction protonates the nitrogen atom, creating a benzylammonium cation and a chloride anion.[1][3]
This conversion is not merely a procedural step; it is a strategic decision made to fundamentally alter the molecule's physical properties. The choice between using the free base or the hydrochloride salt can significantly impact a compound's shelf-life, dissolution rate, and ultimately, its therapeutic effectiveness.[4][5][6] Approximately half of all clinically used drugs are administered as salts, underscoring the importance of this chemical modification.[5]
Below is a diagram illustrating the fundamental, reversible relationship between the two forms.
Experimental Protocols
The following protocols provide step-by-step methodologies for the interconversion of the two forms. Adherence to anhydrous conditions in Protocol 4.1 is paramount for obtaining a crystalline solid product.
Protocol: Conversion of Free Base to Hydrochloride Salt
Objective: To convert 4-bromo-2-phenoxybenzylamine free base into its crystalline hydrochloride salt.
Causality: This procedure utilizes a solution of anhydrous HCl. Using aqueous HCl will introduce water, which can cause the highly soluble amine salt to "oil out" or precipitate as a hydrated, non-crystalline solid that is difficult to handle and dry. [3]A non-polar or moderately polar solvent in which the free base is soluble but the salt is not is chosen to facilitate precipitation.
Materials:
-
4-bromo-2-phenoxybenzylamine (free base)
-
Anhydrous diethyl ether or Dioxane
-
2.0 M HCl solution in diethyl ether (or 4.0 M HCl in Dioxane)
-
Magnetic stirrer and stir bar
-
Glass beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Desiccator
Procedure:
-
Dissolution: Dissolve the 4-bromo-2-phenoxybenzylamine free base in a minimum amount of anhydrous diethyl ether in a clean, dry flask. A typical concentration would be around 0.1-0.2 M.
-
Stirring: Begin stirring the solution vigorously with a magnetic stir bar at room temperature.
-
Acidification: Slowly add the 2.0 M solution of HCl in diethyl ether dropwise to the stirring amine solution.
-
Precipitation: A white precipitate of the hydrochloride salt should begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess (approx. 1.1 equivalents) is often used to ensure complete conversion.
-
Digestion: Allow the resulting slurry to stir for an additional 30 minutes at room temperature. This "digestion" period helps to ensure complete precipitation and improve the particle size of the crystals.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the crystalline solid under high vacuum, preferably in a desiccator over a drying agent like P₂O₅ or paraffin wax, to remove all residual solvent. [3]9. Verification: Confirm the identity of the product as the hydrochloride salt using FTIR (observe the broad N-H⁺ stretch) and DSC (determine the melting point).
Sources
Methodological & Application
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-Phenoxybenzylamine
This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 4-bromo-2-phenoxybenzylamine .
The protocol addresses the specific chemoselective challenge posed by this substrate: the coexistence of a reactive aryl bromide (electrophile) and a primary benzylamine (nucleophile). Without strategic intervention, this scaffold is prone to intermolecular self-coupling (polymerization).
Part 1: Strategic Overview & Chemoselectivity
The Challenge: "The Janus Substrate"
4-Bromo-2-phenoxybenzylamine presents a classic "Janus" problem in cross-coupling:
-
The Electrophile (C4-Br): The target site for amination to generate 4-amino derivatives (common in kinase inhibitor SAR, e.g., BTK/TEC family).
-
The Nucleophile (C1-CH₂NH₂): A primary aliphatic amine that is highly reactive toward Pd(II) intermediates.
-
The Modulator (C2-OPh): The ortho-phenoxy group adds steric bulk and potential hemi-labile coordination to Palladium, affecting the rate of oxidative addition.
Core Directive: Attempting direct Buchwald-Hartwig coupling on the unprotected substrate will result in oligomerization (Head-to-Tail coupling). The only robust, scalable workflow involves a Protection-Coupling-Deprotection (P-C-D) strategy.
The Solution: P-C-D Workflow
We utilize a tert-butoxycarbonyl (Boc) protection strategy to nullify the benzylamine nucleophilicity, allowing high-yield coupling at the aryl bromide.
Figure 1: The Logic Flow for Chemoselective Amination. This pathway prevents self-polymerization.
Part 2: Detailed Experimental Protocols
Protocol A: N-Boc Protection (The Safety Lock)
Before introducing Palladium, the aliphatic amine must be silenced.
Reagents:
-
Substrate: 4-Bromo-2-phenoxybenzylamine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (0.2 M concentration)
Procedure:
-
Dissolve 4-bromo-2-phenoxybenzylamine in DCM at 0 °C.
-
Add Et₃N followed by slow addition of Boc₂O dissolved in minimal DCM.
-
Warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of amine peak).
-
Workup: Wash with 0.5 M HCl (to remove unreacted amine/Et₃N), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >95%. The product, tert-butyl (4-bromo-2-phenoxybenzyl)carbamate, is stable and can be stored.
Protocol B: Buchwald-Hartwig Coupling (The Core Reaction)
This protocol uses "Third-Generation" Buchwald Precatalysts to handle the steric bulk of the ortho-phenoxy group.
1. Catalyst & Ligand Selection
-
Primary Recommendation: BrettPhos Pd G3 or RuPhos Pd G3 .
-
Why?BrettPhos is privileged for coupling primary amines to aryl halides. RuPhos is superior for secondary amines and sterically hindered substrates (the phenoxy group exerts an ortho-effect).
-
-
Base: LHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu .
-
Why? LHMDS is soluble and milder than NaOtBu, preventing potential side reactions with the carbamate (though Boc is generally stable to NaOtBu at 80°C).
-
2. Experimental Procedure (Standard Scale: 1.0 mmol)
| Component | Equiv | Amount | Notes |
| N-Boc-Ar-Br | 1.0 | 1.0 mmol | The protected intermediate |
| External Amine | 1.2 | 1.2 mmol | The nucleophile (R-NH₂) |
| Catalyst | 0.02 | 2 mol% | BrettPhos Pd G3 (for 1° amines) |
| Base | 2.2 | 2.2 mmol | LHMDS (1.0 M in THF) |
| Solvent | - | 5.0 mL | 1,4-Dioxane or THF (anhydrous) |
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial equipped with a stir bar. Purge with Argon or Nitrogen.[1]
-
Solids: Add the N-Boc-Ar-Br intermediate (1.0 equiv), the External Amine (if solid), and the Pd Precatalyst (2 mol%).
-
Note: If using free ligand + Pd source (e.g., Pd₂(dba)₃), premix them in solvent for 5 mins at 60°C before adding to the main vessel. Precatalysts (G3/G4) are preferred for reproducibility.
-
-
Solvent/Liquids: Add anhydrous Dioxane. If the amine is liquid, add it now.
-
Base Addition: Add LHMDS solution dropwise at room temperature.
-
Critical: If using NaOtBu (solid), add it with the other solids in Step 2.
-
-
Reaction: Seal the vial and heat to 80 °C for 12–16 hours.
-
Monitoring: Check LCMS for conversion of Ar-Br to Ar-NH-R.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol C: Deprotection (Restoring Function)
Post-coupling, the benzylamine must be liberated.
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).
Procedure:
-
Dissolve the coupled product in DCM (0.1 M).
-
Add TFA (20% v/v final concentration).
-
Stir at RT for 1–2 hours.
-
Workup: Concentrate in vacuo.
-
Free Base Generation: Redissolve in DCM, wash with sat. NaHCO₃, dry and concentrate.
-
Salt Form: If the HCl salt is desired, simply evaporate the solvent/excess HCl.
-
Part 3: Mechanism & Troubleshooting
Catalytic Cycle Visualization
The steric influence of the 2-phenoxy group impacts the Oxidative Addition and Reductive Elimination steps.
Figure 2: Simplified Catalytic Cycle. The bulky BrettPhos ligand facilitates the reductive elimination step, which is often the rate-determining step for electron-rich anilines.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Inactive Pd | Switch to Pd-PEPPSI-IPr or ensure reagents are strictly anhydrous. Ensure Argon purge is thorough. |
| Protodehalogenation (Ar-H) | β-Hydride Elimination / Solvent H-transfer | Switch solvent from Dioxane to Toluene . Lower temperature to 60°C. |
| Starting Material Remains | Oxidative Addition stalled by 2-phenoxy steric bulk | Increase temperature to 100°C . Switch to XPhos Pd G3 (smaller ligand profile). |
| Double Arylation | Primary amine reacting twice | Use excess amine (1.5 equiv). Ensure BrettPhos is used (highly selective for mono-arylation). |
References
-
Foundational Buchwald-Hartwig Methodology
-
BrettPhos for Primary Amines
-
Maitre, P. R., et al. (2009). A General Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 131(46), 16720–16734. Link
-
-
RuPhos for Secondary Amines
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Chemoselectivity in Poly-functionalized Arenes
Sources
Application Notes & Protocols: Strategic Synthesis of N-Substituted Piperazine Scaffolds from (4-Bromo-2-phenoxyphenyl)methanamine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The N-aryl and N-benzyl piperazine moieties are privileged scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of a key piperazine intermediate, 1-((4-bromo-2-phenoxyphenyl)methyl)piperazine, starting from (4-bromo-2-phenoxyphenyl)methanamine. The chosen synthetic strategy involves a direct, convergent cyclization reaction, a robust method for constructing the piperazine ring onto a primary amine. We will elucidate the causality behind the procedural choices, outline a self-validating protocol including reaction monitoring and product characterization, and discuss pathways for subsequent derivatization, empowering researchers in drug discovery and process development.
Introduction & Strategic Rationale
The piperazine ring's prevalence in pharmacology stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized to modulate target affinity and selectivity, while also improving pharmacokinetic profiles such as aqueous solubility and oral bioavailability.[2][4] Consequently, developing efficient and versatile synthetic routes to novel piperazine derivatives is a cornerstone of drug development.
While numerous methods exist for piperazine synthesis, including N-alkylation of a pre-formed piperazine ring or reductive amination, this guide focuses on a direct cyclization approach.[5][6] We begin with (4-bromo-2-phenoxyphenyl)methanamine, a primary amine that serves as an anchor point for building the heterocyclic ring.
Causality of Synthetic Choice:
The selected method involves the reaction of the primary amine with bis(2-chloroethyl)amine hydrochloride. This strategy is chosen for its efficiency and convergency. Instead of a multi-step sequence to first create a reactive electrophile from the methanamine (e.g., conversion to a benzyl halide) and then reacting it with piperazine, this protocol constructs the entire piperazine ring in a single key transformation. This approach directly utilizes the existing C-N bond in the starting material as part of the final heterocyclic core, making it an atom-economical and logical choice for the specified precursor.[7][8]
Reaction Mechanism
The reaction proceeds via a double N-alkylation mechanism. The primary amine of (4-bromo-2-phenoxyphenyl)methanamine first acts as a nucleophile, displacing one of the chlorides from bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization where the secondary amine attacks the second chloroethyl group, closing the ring to form the desired piperazine product. A base is required to neutralize the HCl generated during the reaction and the hydrochloride salt of the reagent.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for purification and characterization.
Materials and Equipment
| Reagent/Material | CAS No. | M.Wt. | Key Hazards |
| (4-Bromo-2-phenoxyphenyl)methanamine | N/A | 278.14 | Irritant |
| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | 178.48 | Toxic, Corrosive, Vesicant |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Eye Irritant |
| Diethylene Glycol Monomethyl Ether | 111-77-3 | 120.15 | Reproductive Toxin |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | N/A |
| Brine (Saturated NaCl aq) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |
| Equipment | |||
| 100 mL Three-neck round-bottom flask | |||
| Reflux condenser and heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Inert gas line (Nitrogen or Argon) | |||
| Separatory funnel, Buchner funnel | |||
| Rotary evaporator | |||
| Flash chromatography system | |||
| TLC plates (Silica gel 60 F₂₅₄) |
Safety Precaution: Bis(2-chloroethyl)amine is a nitrogen mustard analogue and a potent vesicant (blistering agent).[9] It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and safety goggles.[10] All contaminated glassware should be decontaminated with a bleach solution.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-Bromo-2-phenoxyphenyl)methanamine (2.78 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous sodium carbonate (3.18 g, 30.0 mmol, 3.0 equiv.), followed by bis(2-chloroethyl)amine hydrochloride (1.96 g, 11.0 mmol, 1.1 equiv.).
-
Solvent Addition: Add diethylene glycol monomethyl ether (40 mL). The solvent is chosen for its high boiling point, which is necessary to drive the reaction to completion.[7]
-
Reaction: Begin stirring and heat the mixture to reflux (approx. 130-135 °C) under a nitrogen atmosphere.
-
Monitoring (Trustworthiness): Monitor the reaction's progress by taking small aliquots every 4-6 hours. Dilute the aliquot with water, extract with ethyl acetate, and spot the organic layer on a TLC plate (eluent: 95:5 Dichloromethane/Methanol). The disappearance of the starting amine spot and the appearance of a new, more polar spot indicates product formation. The reaction typically requires 24-36 hours for completion.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts through a pad of Celite® and wash the pad with ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.
Product Characterization & Validation
The identity and purity of the synthesized 1-((4-bromo-2-phenoxyphenyl)methyl)piperazine must be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons, a singlet for the benzylic -CH₂- group, and broad signals for the eight piperazine protons (-CH₂-N-CH₂-). The integration should match the expected proton count.[11][12] |
| ¹³C NMR | Signals for all unique carbon atoms, including those in the aromatic rings, the benzylic carbon, and the piperazine ring carbons (typically in the 45-55 ppm range).[11][13] |
| FT-IR | C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-N stretching (~1100-1300 cm⁻¹), and a characteristic C-Br stretch (~500-600 cm⁻¹).[14] |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₁₇H₁₉BrN₂O, M.Wt = 347.25). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible.[15] |
Pathways for Further Derivatization
The synthesized 1-((4-bromo-2-phenoxyphenyl)methyl)piperazine is a valuable intermediate. The free secondary amine on the piperazine ring is a nucleophilic handle for introducing further diversity. Additionally, the aryl bromide provides a site for cross-coupling reactions.
-
N-Alkylation / Reductive Amination: The secondary amine can be reacted with various alkyl halides or subjected to reductive amination with aldehydes or ketones to install a wide range of substituents at the N4 position.[5][16]
-
N-Arylation: A second, different aryl or heteroaryl group can be introduced at the N4 position using palladium-catalyzed Buchwald-Hartwig amination.[1][3][6] This is a powerful method for creating complex, unsymmetrical N,N'-disubstituted piperazines.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. [Link]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). PMC. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2023). PubMed Central. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). PMC. [Link]
-
A general and convenient synthesis of N-aryl piperazines. (2005). ResearchGate. [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (2008). ResearchGate. [Link]
- Safety Data Sheet for 4-Bromophenol. (2010). Company Not Found.
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2019). PMC. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Using (4-Bromo-2-phenoxyphenyl)methanamine as a fragment in drug discovery
Application Note: Strategic Utilization of (4-Bromo-2-phenoxyphenyl)methanamine in Fragment-Based Drug Discovery
Executive Summary
This guide details the application of (4-Bromo-2-phenoxyphenyl)methanamine (referred to herein as BPMA ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1]
BPMA represents a "privileged structure" combining a flexible primary amine anchor with a hydrophobic biaryl ether core. Its specific substitution pattern—an ortho-phenoxy group for hydrophobic pocket occupation and a para-bromo handle for synthetic elaboration—makes it an ideal starting point for targeting kinases, proteases (e.g., Factor D), and GPCRs.[1] This note provides validated protocols for biophysical screening, solubility management, and hit-to-lead synthetic expansion.
Chemical Profile & Structural Logic
BPMA is designed to overcome common FBDD hurdles: lack of vectors for growth and poor solubility.
Physicochemical Properties (Predicted)
| Property | Value | Structural Implication |
| Molecular Weight | 278.15 Da | Fits "Rule of Three" (<300 Da), allowing room for optimization.[1] |
| cLogP | ~3.2 - 3.5 | Moderate lipophilicity ensures membrane permeability but requires DMSO management in assays.[1] |
| H-Bond Donors | 2 (NH₂) | Primary amine acts as a critical "anchor," often forming salt bridges with Asp/Glu residues.[1] |
| Rotatable Bonds | 4 | The methylene spacer (-CH₂-) and ether linkage provide conformational adaptability to fit induced pockets.[1] |
| PSA | ~35 Ų | High ligand efficiency potential; favorable for CNS and peripheral targets.[1] |
Pharmacophore Features[1][2][3][4][5][6]
-
Primary Amine (Anchor): The methanamine (-CH₂NH₂) group provides a flexible tether, unlike rigid anilines, allowing the nitrogen to orient perfectly for H-bonding or salt-bridging with catalytic residues (e.g., Asp189 in Serine Proteases).[1]
-
Phenoxy Group (Filler): The ortho-positioning forces a twisted biaryl conformation, ideal for filling hydrophobic "S1" pockets or "back-pockets" in kinases.[1]
-
Bromine (Vector): Located para to the amine, this halogen is not just a hydrophobic bulk but a metabolic handle for rapid library expansion via Palladium-catalyzed cross-coupling.[1]
Application 1: Biophysical Screening Protocols
Due to the hydrophobic nature of the phenoxy-bromide core, BPMA requires specific handling to prevent aggregation-based false positives in SPR or NMR screens.[1]
Protocol A: Solubility & Stock Preparation
-
Challenge: Biaryl ethers can precipitate in aqueous buffers at high concentrations (>500 µM).
-
Solution: Use a co-solvent system with a chaoticotropic agent to maintain monodispersity.[1]
Step-by-Step:
-
Master Stock: Dissolve solid BPMA in 100%
-DMSO to a concentration of 100 mM . Sonicate for 60 seconds to ensure complete dissolution. -
Working Stock: Dilute to 10 mM in 100% DMSO.
-
Assay Buffer Preparation:
-
Standard: PBS, pH 7.4.
-
Additive (Critical): Add 0.05% Tween-20 or 0.01% Triton X-100 to prevent micelle formation.[1]
-
Note: For NMR, use
buffer with deuterated DMSO to lock the signal.
-
Protocol B: Surface Plasmon Resonance (SPR) Screening
-
Objective: Determine
and residence time. -
Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).[1]
Workflow:
-
Immobilization: Target protein density should be low (~2000 RU) to avoid mass transport limitations, as BPMA is a fast on/fast off binder.
-
Injection:
-
Flow Rate: 30 µL/min.[1]
-
Concentration Series: 0, 10, 50, 100, 250, 500 µM.
-
Control: Inject DMSO blanks (matched %) to correct for bulk refractive index changes.
-
-
Analysis: Fit data to a 1:1 Steady State Affinity model .
-
Success Criterion: Square-wave sensorgrams indicating rapid equilibrium.[1] If curves look "sticky" (slow dissociation), increase detergent concentration.
-
Application 2: Synthetic Expansion (Hit-to-Lead)
Once BPMA is validated as a hit, the Bromine handle is used to "grow" the fragment into a lead-like molecule.[1] The following protocol uses Suzuki-Miyaura Coupling optimized for sterically hindered benzylamines.
Protocol C: Rapid Analog Generation (Suzuki Coupling)
-
Objective: Replace the -Br with aryl/heteroaryl groups to reach adjacent sub-pockets.
-
Reaction Scale: 50 mg (Parallel Synthesis compatible).[1]
Reagents:
-
Substrate: BPMA (1.0 equiv)[1]
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Selected for robustness against oxidation.[1]
-
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or sealed tube, combine BPMA, boronic acid, and catalyst.
-
Inertion: Evacuate and backfill with Nitrogen (
) three times.[1] This is critical to prevent homocoupling of the boronic acid. -
Solvation: Add Dioxane and aqueous Base via syringe.
-
Reaction: Heat to 90°C for 4 hours (thermal) or 110°C for 20 mins (microwave).
-
Workup:
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for utilizing BPMA, highlighting the divergence between "Growing" (via Br) and "Linking" (via NH2).
Caption: Workflow for expanding the BPMA fragment. The central decision node relies on structural data to determine whether to grow into the hydrophobic pocket (via Br) or optimize the solvent interaction (via NH2).
Case Study Context: Serine Protease Inhibition
Scenario: Targeting Factor D (Complement Pathway).[1][2][3]
-
Mechanism: Factor D has a self-inhibited conformation with a critical salt bridge (Asp189-Arg218).[1][2][3]
-
BPMA Application:
-
The Methanamine (-CH₂NH₂) mimics the P1 arginine side chain, disrupting the salt bridge and binding to Asp189.
-
The Phenoxy group displaces water in the S1 pocket, providing entropic gain.
-
The Bromo group is coupled to a heteroaryl ring (e.g., pyridine) to reach the S1' subsite, increasing potency from micromolar (fragment) to nanomolar (lead).
-
Safety & Handling
-
Hazard: Benzylamines can be skin irritants and sensitizers.[1] The bromo-derivative is potentially corrosive to eyes.[1]
-
Storage: Store at 2-8°C under Argon. Amines readily absorb
from the air to form carbamates; keep tightly sealed. -
Disposal: Halogenated organic waste.[1]
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link
-
Maibaum, J., et al. (2018).[3] "Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D." ACS Medicinal Chemistry Letters.[1][3] Link[1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link
Sources
- 1. 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of first benzylamine-based ligands binding to an unlocked conformation of the Complement Factor D - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (4-Bromo-2-phenoxyphenyl)methanamine
[1]
Case ID: 4-Br-Ph-Amine-Storage Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
(4-Bromo-2-phenoxyphenyl)methanamine is a sensitive primary benzylamine intermediate.[1] While the biaryl ether backbone provides some structural rigidity, the benzylic amine functionality is highly susceptible to two primary failure modes: oxidative deamination and atmospheric carbamylation .
Improper storage results in:
-
Yellowing/Browning: Indication of imine formation via radical oxidation.[1]
-
White Crust/Precipitate: Indication of carbamate/carbonate salt formation via reaction with atmospheric
.[1] -
Loss of Potency: Critical failure in stoichiometric reactions (e.g., amide coupling).
This guide provides the mechanistic "Why," the diagnostic "What," and the procedural "How" to prevent these issues.
The Chemistry of Degradation (The "Why")
To prevent degradation, you must understand the enemy. This molecule fights a war on two fronts: Oxygen and Carbon Dioxide.[1]
Mechanism A: Oxidative Deamination (The "Yellowing")
The benzylic position (the
-
Initiation: Light or trace metals catalyze the abstraction of a benzylic hydrogen, creating a radical.
-
Propagation: This radical reacts with
to form a hydroperoxide, which collapses into an imine (causing color change). -
Hydrolysis: Moisture hydrolyzes the imine into an aldehyde (4-bromo-2-phenoxybenzaldehyde) and ammonia.[1]
Mechanism B: Carbamylation (The "White Crust")
Primary amines are nucleophiles. Atmospheric
-
Attack: The nitrogen lone pair attacks
.[1] -
Salt Formation: The resulting carbamic acid is unstable and reacts with another equivalent of amine to form a stable ammonium carbamate salt . This appears as a white solid on the threads of vials or the surface of the oil/solid.
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways.[1] The upper path (Oxidation) leads to discoloration; the lower path (Carbamylation) leads to solid precipitates.
Troubleshooting Dashboard (The "What")
Use this matrix to diagnose the state of your current batch.
| Symptom | Diagnosis | Chemical Cause | Recovery Potential |
| Color changes to pale yellow | Early Oxidation | Trace imine formation.[1] | High: Purify via acid-base extraction.[1] |
| Color changes to dark brown/black | Advanced Oxidation | Polymerization of oxidation byproducts.[1] | Low: Distillation or column chromatography required.[1] |
| White solid on cap/threads | Carbamylation | Reaction with atmospheric | Medium: The solid is an impurity; filter it out. The remaining liquid may be intact. |
| Liquid turns into a solid gum | Polymerization | Cross-linking or total salt conversion.[1] | None: Discard. |
Critical Protocols (The "How")
Protocol A: Inert Storage (Short-Term < 1 Month)
Best for: Active use where the compound is accessed frequently.[1]
-
Container: Use amber glass vials (Class 1 borosilicate) to block UV light.[1]
-
Headspace Purge:
-
Do not just blow gas into the vial.
-
Technique: Insert a long needle connected to an Argon line (Argon is heavier than air and blankets the sample better than Nitrogen) deep into the vial, just above the liquid/solid surface.
-
Flow: Low flow (gentle stream) for 30–60 seconds.
-
Seal: Cap immediately while the gas is still flowing.
-
-
Temperature: Store at 2–8°C (Refrigerator). Warning: Allow the vial to warm to room temperature before opening to prevent condensation (moisture) from entering the cold vial.
Protocol B: HCl Salt Formation (Long-Term > 1 Month)
Best for: Archival storage.[1] The Hydrochloride (HCl) salt effectively "locks" the nitrogen lone pair, rendering it immune to oxidation and
Reagents:
-
(4-Bromo-2-phenoxyphenyl)methanamine (Free Base)[1]
-
Diethyl ether or MTBE (Solvent)
-
4M HCl in Dioxane (Reagent)
Step-by-Step:
-
Dissolution: Dissolve the amine free base in dry Diethyl ether or MTBE (approx. 10 mL per gram).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.1 equivalents).
-
Precipitation: A white precipitate (the HCl salt) should form immediately.
-
Filtration: Stir for 15 minutes. Filter the solid using a sintered glass funnel or Buchner funnel.
-
Washing: Wash the filter cake with cold ether to remove excess acid and impurities.
-
Drying: Dry under high vacuum to remove trace solvents.[1]
-
Result: You now have (4-Bromo-2-phenoxyphenyl)methanamine Hydrochloride.[1] This solid is stable at room temperature for years if kept dry.[1]
Decision Workflow
Follow this logic to determine the best storage method for your specific situation.
Figure 2: Storage decision tree.[1] Note that converting to salt is the only recommended path for long-term reliability.[1]
Frequently Asked Questions (FAQ)
Q: My compound has turned yellow. Can I still use it for an amide coupling? A: Proceed with caution. The yellow color indicates impurities (imines). For sensitive couplings, purify the amine first. A quick "Acid-Base Wash" is effective:[1]
-
Dissolve in DCM.[1]
-
Wash with 1M HCl (Amine goes into water layer; impurities stay in DCM).[1]
-
Discard organic layer.[1]
-
Basify aqueous layer with NaOH.[1]
-
Extract back into DCM, dry, and concentrate.
Q: Why use Argon instead of Nitrogen? A: Argon is denser than air; Nitrogen is roughly the same density. When you flush a vial with Nitrogen, it mixes with the air. When you flush with Argon, it sinks and creates a "blanket" over your compound, physically displacing the oxygen more effectively in small vials [1].
Q: Can I store the free base in the freezer (-20°C)? A: Only if the seal is perfect. Freezers have high humidity.[1] If the seal fails, the vacuum created by the cooling air will suck moisture into the vial, accelerating hydrolysis. For free base storage, a desiccator at 4°C is safer than a humid freezer [2].
References
-
American Chemical Society (ACS). A Unified Approach to CO2–Amine Reaction Mechanisms.[1] (Explains the carbamate formation mechanism).
-
National Institutes of Health (NIH). Stability and storage guidelines for sensitive amines.[1] (General guidelines for amine handling).
-
BenchChem. Stability and storage guidelines for But-3-en-2-amine (and general primary amines).
-
ResearchGate. Methods for converting benzylamine to benzylamine hydrochloride.
Removing unreacted (4-Bromo-2-phenoxyphenyl)methanamine from reaction mixtures
Doc ID: TS-PUR-042 | Last Updated: 2026-02-12 Department: Process Chemistry & Purification Support
Executive Summary & Molecule Profile
The Challenge: You are attempting to remove unreacted (4-Bromo-2-phenoxyphenyl)methanamine (referred to hereafter as 4-BPPMA ) from a reaction mixture.
The Science: 4-BPPMA is a lipophilic primary benzylamine. Its purification behavior is governed by two competing properties:
-
The Basic "Handle": The primary amine (
) allows for protonation (pKa 8.8–9.0). -
The Lipophilic "Tail": The bromophenoxy-phenyl group imparts significant hydrophobicity (LogP > 3.0), which can cause its salts to behave atypically (e.g., forming emulsions or "oiling out" rather than dissolving cleanly in water).
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Functional Group | Primary Amine (Nucleophilic) | Reactive toward electrophilic scavengers (Isocyanates/Aldehydes). |
| Basicity (Est. pKa) | ~8.8 – 9.0 | Requires pH < 4.0 to fully protonate and partition into the aqueous phase. |
| Lipophilicity | High (LogP ~3.5) | Risk: The HCl salt may be sparingly soluble in water, leading to third-phase formation during extraction. |
| Solubility | Soluble in DCM, EtOAc, THF | Standard organic solvents are suitable for the mobile phase. |
Decision Matrix: Selecting Your Protocol
Do not default to extraction if your product is acid-sensitive. Use this logic flow to determine the safest method.
Figure 1: Purification Strategy Decision Tree. Select Method A for robust neutral products, Method B for basic or sensitive products.
Method A: Liquid-Liquid Extraction (The "Workhorse")
Best For: Neutral products (Amides, Esters) that are stable to mild acid.
The Protocol[1][2][3]
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or EtOAc). Avoid Ethers if possible, as amine salts are sometimes partially soluble in wet ether.
-
Acid Wash (The Critical Step):
-
Wash the organic phase with 1M HCl (3 x Vol).
-
Mechanism:
(Water Soluble). -
Crucial Check: Measure the pH of the aqueous layer. It must be < 2 . If the amine concentration is high, it will buffer the solution; add more acid until acidic.
-
-
Phase Separation:
-
Target Product: Remains in the Organic Layer.
-
4-BPPMA: Migrates to the Aqueous Layer as the hydrochloride salt.
-
-
Final Polish: Wash the organic layer with Brine, dry over
, and concentrate.
Troubleshooting: "The Third Phase" (Oiling Out)
Because 4-BPPMA is lipophilic, its HCl salt may not dissolve fully in water, forming a gummy oil at the interface.
-
Fix 1: Add Methanol (10-20%) to the aqueous acid layer. This increases the solubility of the lipophilic salt in the aqueous phase without pulling your non-polar product into the water.
-
Fix 2: Use 10% Citric Acid instead of HCl. Citrate salts are often more water-soluble and less prone to oiling out than hydrochlorides for greasy amines.
Method B: Solid-Supported Scavenging (The "Sniper")
Best For: High-throughput synthesis, acid-sensitive products, or when the product is also an amine (but secondary/tertiary).
Concept: Use a polymer-bound electrophile to covalently bond with the unreacted 4-BPPMA. The impurity becomes part of the solid bead, which is removed by filtration.
Recommended Resins
| Resin Type | Functionality | Reactivity Mode |
| PS-Isocyanate | Forms a urea with 4-BPPMA. Irreversible. Fast. | |
| PS-Benzaldehyde | Forms an imine. Good for primary amines specifically. |
The Protocol[1][2][3]
-
Calculate Loading: Determine the excess mmols of 4-BPPMA remaining (theoretical). Use 3–4 equivalents of resin relative to the excess amine.
-
Incubation:
-
Add resin directly to the reaction mixture (DCM, THF, or DMF).
-
Agitate (shake/stir) for 2–4 hours at room temperature.
-
Note: Do not use magnetic stir bars if possible, as they can grind the resin beads. Use an orbital shaker.
-
-
Validation: Spot TLC. The amine spot (low Rf, stains with Ninhydrin) should disappear.
-
Filtration: Filter through a coarse frit or cotton plug. Rinse the resin with DCM to recover any entrained product.
-
Result: Filtrate contains pure product; 4-BPPMA remains trapped on the resin.
Figure 2: Mechanism of Scavenging. The impurity is physically removed from the solution phase via covalent bonding to the polymer.
Method C: Chromatography Tips
If you must purify via column chromatography, 4-BPPMA will likely "streak" or "tail" on standard silica due to interaction with acidic silanols.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase. This blocks the silanol sites and sharpens the amine peak. -
Stationary Phase: Use Amino-functionalized Silica (NH2-Silica) . This eliminates the need for basic modifiers and prevents the amine impurity from dragging.
Frequently Asked Questions (FAQ)
Q: I used Method A (Acid Wash), but my product yield dropped significantly. Where did it go? A: If your product contains an amide or another basic site, it may have protonated and moved to the aqueous layer.
-
Check: Basify the aqueous waste layer (pH > 10) with NaOH and re-extract with DCM. If you recover solids, your product was extracted. Switch to Method B (Scavenging) .
Q: The 4-BPPMA spot on TLC is very close to my product. How do I separate them? A: This is common for benzylamine derivatives.
-
Derivatize the impurity in situ: Add a small amount of acetic anhydride or benzoyl chloride to the mixture. This converts the 4-BPPMA into a neutral amide, drastically changing its Rf (making it move faster/higher), allowing for easy column separation.
Q: Can I remove 4-BPPMA by recrystallization? A: Generally, no. As a minor impurity, it often gets trapped in the crystal lattice of the major product (occlusion). It is far more effective to remove it via Extraction or Scavenging before attempting crystallization.
References
- Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Scavenger Resins: Marsh, A., et al. (2025). Solid-Supported Scavengers: Applications in Combinatorial and Parallel Synthesis. Thieme Connect. (Verified source on covalent scavenging mechanisms).
-
Amide Coupling Workup: ACS GCI Pharmaceutical Roundtable. (2025). Reagent Guides: Amide Reduction and Workup. Link (General guidance on removing amine byproducts).
-
Chemical Properties: PubChem. (2025).[1][2][3] (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride.[4] National Library of Medicine. Link (Source for structural data and lipophilicity estimates).
Sources
- 1. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H12BrNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Alternative Solvents for (4-Bromo-2-phenoxyphenyl)methanamine HCl Synthesis
Welcome to the technical support center for the synthesis of (4-Bromo-2-phenoxyphenyl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of solvent selection in this specific synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and scientifically grounded protocols to optimize your reaction conditions, improve yield and purity, and align with green chemistry principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the reductive amination step in the synthesis of (4-Bromo-2-phenoxyphenyl)methanamine, and what are their primary drawbacks?
A1: The synthesis of (4-Bromo-2-phenoxyphenyl)methanamine typically involves a reductive amination of 4-bromo-2-phenoxybenzaldehyde. Historically, chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM) have been frequently employed for this transformation, particularly when using borane-based reducing agents like sodium triacetoxyborohydride (STAB).[1][2]
The primary reasons for their use are:
-
Good Solubility: They effectively dissolve the starting materials and intermediates.
-
Compatibility: They are compatible with common reducing agents like STAB, which is water-sensitive and not well-suited for protic solvents like methanol.[3]
However, these solvents present significant environmental and health concerns:
-
Toxicity: Both DCE and DCM are classified as toxic and are suspected carcinogens.
-
Environmental Impact: They contribute to environmental pollution and are often subject to strict regulatory controls.
-
Work-up Issues: Their use can sometimes complicate product isolation and purification.
Q2: I'm experiencing low yields in my reaction. Could the solvent be the culprit?
A2: Absolutely. Solvent choice plays a critical role in reaction kinetics and equilibrium, directly impacting your yield. Here's how the solvent can be the source of low yields:
-
Poor Solubility of Reactants: If your starting aldehyde or amine salt has poor solubility in the chosen solvent, the reaction rate will be significantly slower, leading to incomplete conversion.
-
Imine Formation Equilibrium: The first step of reductive amination is the formation of an imine. This is a reversible reaction. Solvents that can effectively solvate the water by-product will shift the equilibrium towards imine formation, ultimately increasing the yield of the final amine.
-
Reducing Agent Stability and Reactivity: The chosen solvent must be compatible with the reducing agent. For instance, using a protic solvent like methanol with a water-sensitive reagent like STAB can lead to its decomposition and reduced efficacy.[3] Conversely, sodium cyanoborohydride (NaBH3CN) is often used in methanol.[3]
-
Side Reactions: The solvent can promote unwanted side reactions. For example, in some cases, more reactive primary and secondary alcohols can undergo oxidation on the catalyst surface during catalytic hydrogenation, generating aldehyde/ketone impurities that can participate in the reaction.[2]
Q3: I'm observing significant impurity formation in my final product. How can I mitigate this by changing the solvent?
A3: Impurity profiles are often a direct consequence of the reaction medium. Here are some common impurities and how solvent selection can help:
-
Over-alkylation: While reductive amination is generally more controlled than direct alkylation, the formation of tertiary amines can still occur.[4] A less polar solvent might disfavor the secondary amine product from competing with the primary amine for the aldehyde.
-
Unreacted Starting Material: This is often a sign of incomplete reaction, which can be addressed by choosing a solvent that better solubilizes the reactants and favors imine formation.
-
By-products from Reducing Agent: Some reducing agents can introduce specific impurities. For example, the use of sodium cyanoborohydride can sometimes lead to the formation of a cyanide addition by-product.[5] While not a direct solvent effect, choosing a solvent that allows for a less problematic reducing agent can be a solution.
-
Aldehyde or Ketone Impurities from Solvent: As mentioned, reactive alcohol solvents can be oxidized to aldehydes or ketones in the presence of a metal catalyst, leading to the formation of undesired amine by-products.[2]
Switching to a more inert solvent or a "greener" alternative that is less prone to side reactions can significantly improve the purity of your (4-Bromo-2-phenoxyphenyl)methanamine HCl.
II. Troubleshooting Guide: Solvent-Related Issues
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of (4-Bromo-2-phenoxyphenyl)methanamine HCl, with a focus on solvent-based solutions.
| Problem | Potential Solvent-Related Cause | Troubleshooting Steps & Alternative Solvents |
| Low Reaction Conversion | - Poor solubility of starting materials (aldehyde, amine source).- Unfavorable equilibrium for imine formation.- Decomposition of the reducing agent. | - Increase Solubility: Switch to a solvent with better solvating power for your specific substrates. Consider greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[6]- Shift Equilibrium: Use a solvent that can azeotropically remove water or a co-solvent system. For imine formation, water has been explored as an eco-friendly solvent, sometimes in combination with sonication to improve kinetics.[7]- Reagent Compatibility: Ensure your solvent is compatible with the chosen reducing agent. If using STAB, avoid protic solvents. For NaBH4, methanol or ethanol are common choices.[3] |
| Formation of Impurities | - Side reactions promoted by the solvent.- Over-alkylation of the desired amine.- Reaction with solvent impurities. | - Inert Solvents: Switch to a more inert solvent like ethyl acetate (EtOAc), which has been shown to be a viable alternative to chlorinated solvents for STAB-mediated reductive aminations.[1][2]- Control Reactivity: To minimize over-alkylation, consider a less polar solvent or adjust the stoichiometry of your reactants.- High-Purity Solvents: Always use high-purity, anhydrous solvents to avoid unwanted side reactions with water or other contaminants. |
| Difficult Product Isolation/Work-up | - High boiling point of the solvent.- Emulsion formation during aqueous work-up. | - Lower Boiling Point Solvents: Consider solvents with lower boiling points for easier removal under reduced pressure, such as ethyl acetate or 2-MeTHF.- Alternative Solvent Systems: Explore the use of deep eutectic solvents (DESs), which can sometimes simplify product isolation and are recyclable.[8][9] For amide synthesis, the bio-based solvent Cyrene™ has been shown to allow for a simple aqueous work-up.[10] While this is for a different reaction, it highlights the potential of novel solvents to simplify downstream processing. |
| Environmental & Safety Concerns | - Use of toxic and environmentally harmful solvents (e.g., DCM, DCE). | - Adopt Green Solvents: Replace chlorinated solvents with more environmentally benign alternatives. A solvent selection guide for reductive aminations suggests that ethyl acetate, dimethyl carbonate, isopropyl alcohol, and 2-MeTHF are often suitable replacements for DCE.[1] |
Comparative Table of Solvents for Reductive Amination
| Solvent | Pros | Cons | Typical Reducing Agent(s) | Green Chemistry Classification |
| 1,2-Dichloroethane (DCE) | Good solubility for many substrates. | Toxic, environmentally persistent. | NaBH(OAc)₃ (STAB) | Undesirable |
| Dichloromethane (DCM) | Good solubility, volatile. | Toxic, suspected carcinogen. | NaBH(OAc)₃ (STAB) | Undesirable |
| Methanol (MeOH) | Good solubility for salts, "green" solvent. | Can react with some reducing agents (e.g., STAB).[3] Can be oxidized to formaldehyde with some catalysts.[2] | NaCNBH₃, NaBH₄ | Recommended |
| Ethyl Acetate (EtOAc) | "Greener" alternative, good solubility, easily removed. | Can be sensitive to strong acids or bases. | NaBH(OAc)₃ (STAB) | Recommended |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Greener" alternative, higher boiling point than THF. | Can form peroxides. | NaBH(OAc)₃ (STAB) | Recommended |
| Deep Eutectic Solvents (DESs) | Environmentally benign, recyclable, can act as catalysts.[8][9] | Can be viscous, product isolation may require specific procedures. | Varies depending on the DES composition. | Innovative/Emerging |
III. Experimental Protocol: Reductive Amination Using an Alternative Solvent
This protocol details the synthesis of (4-Bromo-2-phenoxyphenyl)methanamine HCl using ethyl acetate as a greener alternative to chlorinated solvents.
Reaction Scheme:
(4-Bromo-2-phenoxybenzaldehyde) + NH₃ (or NH₄Cl) --(NaBH(OAc)₃, EtOAc)--> (4-Bromo-2-phenoxyphenyl)methanamine --(HCl)--> (4-Bromo-2-phenoxyphenyl)methanamine HCl
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-2-phenoxybenzaldehyde (1.0 eq) and ethyl acetate (EtOAc) to form a solution or suspension.
-
Amine Source Addition: Add the ammonia source. Anhydrous ammonia gas can be bubbled through the solution, or an ammonium salt such as ammonium acetate or ammonium chloride (1.5 - 2.0 eq) can be added. If using an ammonium salt, a mild base like triethylamine (1.1 eq) may be required to liberate the free amine.[11]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
-
Salt Formation and Isolation:
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude free amine as an oil or solid.
-
Dissolve the crude amine in a suitable solvent such as diethyl ether or more ethyl acetate.
-
Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the solid (4-Bromo-2-phenoxyphenyl)methanamine HCl by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/ether mixture.[13]
IV. Visualizing the Solvent Selection Process
The following diagram illustrates a decision-making workflow for selecting an appropriate alternative solvent for the synthesis of (4-Bromo-2-phenoxyphenyl)methanamine HCl.
Caption: Decision workflow for alternative solvent selection.
V. References
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available from: [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available from: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Available from: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Available from: [Link]
-
Efficient imine synthesis using an eco-friendly solvent. American Chemical Society. Available from: [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. Available from: [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient imine synthesis using an eco-friendly solvent - American Chemical Society [acs.digitellinc.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. guidechem.com [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for (4-Bromo-2-phenoxyphenyl)methanamine HCl
An Objective Comparison of Analytical Methodologies for Robust Quality Control in Drug Development
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. (4-Bromo-2-phenoxyphenyl)methanamine HCl, a diaryl ether amine salt, represents a class of compounds with significant potential in medicinal chemistry. Its structural complexity, featuring a flexible ether linkage and a chiral center, necessitates a rigorous and well-defined analytical strategy for purity assessment.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity profiling of (4-Bromo-2-phenoxyphenyl)methanamine HCl. We will dissect the rationale behind method development, compare it with advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and chiral HPLC, and provide the supporting experimental frameworks essential for robust validation in a regulated environment.
The Analytical Challenge: Understanding the Molecule and Its Potential Impurities
The first pillar of any robust analytical method is a deep understanding of the target molecule and its potential impurities. The structure of (4-Bromo-2-phenoxyphenyl)methanamine HCl presents several analytical considerations:
-
UV Chromophores: The presence of two phenyl rings provides strong ultraviolet (UV) absorbance, making UV-based detection in HPLC highly suitable.
-
Basic Nature: The primary amine group (methanamine) is basic. Its ionization state is pH-dependent, which is a critical parameter to control for consistent retention and peak shape in reversed-phase HPLC.
-
Chirality: The carbon atom to which the amine group is attached is a chiral center. This means the molecule can exist as a pair of enantiomers, which may have different pharmacological and toxicological profiles. A comprehensive purity analysis must consider enantiomeric purity.
-
Hydrophobicity: The combination of the diaryl ether and the bromo-substituent imparts significant hydrophobicity, suggesting good retention on reversed-phase columns.
Anticipating Impurities: A Prerequisite for Method Specificity
A stability-indicating method must be able to separate the main compound from any potential process-related impurities and degradation products. While a definitive list of impurities is specific to the synthetic route, we can anticipate the following classes based on common synthetic pathways for diaryl ethers and benzylamines:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-bromophenol or 2-phenoxybenzaldehyde/benzonitrile.
-
Intermediates: Such as the corresponding oxime or alcohol from the reduction step to the amine.
-
Isomeric Impurities: Positional isomers from the bromination or etherification steps.
-
Over-reacted Species: Di-brominated or other polysubstituted byproducts.
-
-
Degradation Products:
-
Oxidative Degradation: The primary amine and the benzylic position are susceptible to oxidation.
-
Hydrolytic Cleavage: The ether bond could be susceptible to cleavage under extreme acidic or basic conditions.
-
Photolytic Degradation: Aromatic halides can be susceptible to photodecomposition.
-
Primary Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for pharmaceutical purity analysis due to its versatility, robustness, and high resolving power.[1] A well-developed RP-HPLC method is the cornerstone for establishing purity standards for (4-Bromo-2-phenoxyphenyl)methanamine HCl.
Rationale for Method Development Choices
The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve accurate and reliable results.[2]
-
Column Selection: A C18 (octadecylsilyl) column is the recommended starting point due to the non-polar nature of the diaryl ether structure. C18 columns provide excellent retention for moderately polar to non-polar compounds.[3] For improved peak shape with basic analytes, a column with end-capping or one designed for high-purity silica is advantageous.
-
Mobile Phase Composition: The mobile phase will consist of an aqueous buffer and an organic modifier.
-
Buffer Selection and pH Control: The primary amine in our target molecule has a pKa (estimated) around 9-10. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to keep the analyte in a single ionic state (protonated). A buffer with a pKa within ±1 unit of the target pH is ideal.[3] A phosphate or formate buffer at a pH of 2.5 to 3.5 is a logical choice. This low pH ensures the amine is fully protonated and suppresses the interaction of residual silanols on the column packing with the basic analyte.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, will be necessary to elute the main peak with a good shape while also ensuring that any more hydrophobic impurities are eluted from the column.
-
-
Detection: Given the aromatic nature of the compound, a photodiode array (PDA) detector is ideal. It allows for the selection of an optimal detection wavelength (likely around 225-235 nm where both phenyl rings contribute to absorbance) and can also provide spectral information to assess peak purity.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Forced Degradation Study Protocol
To ensure the developed HPLC method is "stability-indicating," a forced degradation study must be performed.[4][5] This involves subjecting the (4-Bromo-2-phenoxyphenyl)methanamine HCl to harsh conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation of the parent compound.[6]
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 60 °C for 8 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample in solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, the samples are diluted and injected into the HPLC system. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Comparative Analytical Techniques
While RP-HPLC is the primary method, it is essential to compare its performance with other advanced techniques to understand the full analytical landscape.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing smaller column particles (<2 µm) and higher pressures.[7] This results in several key advantages for impurity profiling.
| Parameter | HPLC | UPLC | Advantage |
| Analysis Time | ~30 minutes | <10 minutes | UPLC (Higher Throughput)[8][9] |
| Resolution | Good | Excellent | UPLC (Better separation of closely eluting impurities)[8] |
| Sensitivity | High | Very High | UPLC (Sharper peaks lead to better detection limits)[2] |
| Solvent Consumption | High | Low | UPLC (Greener and more cost-effective)[2] |
| System Pressure | 100-400 bar | 400-1500 bar | HPLC (Less demanding on instrumentation) |
Causality Behind Performance: UPLC's superior performance stems from the principles of chromatography theory. The use of smaller particles provides a more efficient mass transfer of the analyte between the mobile and stationary phases, leading to significantly sharper and narrower peaks. This directly translates to higher resolution and sensitivity.[3] However, this comes at the cost of requiring specialized equipment capable of handling the much higher backpressures.
Achiral vs. Chiral HPLC
As (4-Bromo-2-phenoxyphenyl)methanamine HCl is a chiral primary amine, controlling its stereochemical purity is a regulatory expectation. Standard reversed-phase columns cannot separate enantiomers. For this, a Chiral Stationary Phase (CSP) is required.
Methodology for Chiral HPLC:
The separation of chiral primary amines is often achieved using polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or cyclofructan-based CSPs.[10][11] The mobile phase is typically non-polar (normal phase) or polar organic.
-
Chiral Stationary Phase: A column such as a Chiralpak® IA (amylose-based) or a Larihc® CF6-P (cyclofructan-based) would be a good starting point for screening.
-
Mobile Phase:
-
Normal Phase: Heptane/Ethanol with a small amount of a basic additive (like diethylamine) to improve peak shape.
-
Polar Organic Mode: Acetonitrile/Methanol with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to control ionization and interaction with the CSP.[12]
-
Comparison of Achiral vs. Chiral Methods:
| Feature | Achiral RP-HPLC | Chiral HPLC |
| Purpose | Determines purity relative to process and degradation impurities. | Determines the ratio of the desired enantiomer to its mirror image (enantiomeric excess). |
| Stationary Phase | C18, C8, Phenyl, etc. | Polysaccharide, Cyclofructan, Crown Ether, etc.[13] |
| Typical Mobile Phase | Aqueous buffer/Organic solvent | Organic solvents (e.g., Heptane/Alcohol, Acetonitrile/Methanol) |
| Information Gained | Overall purity (%) | Enantiomeric purity (% ee) |
Conclusion and Recommendations
For the comprehensive purity determination of (4-Bromo-2-phenoxyphenyl)methanamine HCl, a multi-faceted approach is essential.
-
Primary Quality Control: A validated, stability-indicating Reversed-Phase HPLC method, as detailed in this guide, should be the primary tool for routine purity testing, quantification of impurities, and release testing. Its robustness and widespread availability make it the industry standard.
-
High-Throughput and Enhanced Resolution: For process development, where speed and the detection of trace impurities are critical, UPLC is the superior choice. It provides richer data in a fraction of the time, accelerating development timelines.[9]
-
Stereochemical Purity: A dedicated Chiral HPLC method is mandatory to control the enantiomeric purity of the API. This is a distinct but equally critical quality attribute that cannot be assessed by achiral methods.
By integrating these three chromatographic approaches, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for (4-Bromo-2-phenoxyphenyl)methanamine HCl, ensuring data integrity and meeting the stringent expectations of regulatory bodies.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Available at: [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Available at: [Link]
-
El-Shaheny, R., & El-Maghrabey, M. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. ECronicon, 11(7). Available at: [Link]
-
Hwang, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-198. Available at: [Link]
-
Sprynskyy, M., et al. (2018). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1569, 140-148. Available at: [Link]
-
G. A. K. M. R. B. G. A. K. M. R. B. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Available at: [Link]
-
Unnamed Author. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
-
L. W. L. W. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 41(10). Available at: [Link]
-
A. N. A. N. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Ravisankar, P., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(7), 1729-1734. Available at: [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]
-
Kumar, V., & Singh, R. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 6(5), 499-506. Available at: [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. veeprho.com [veeprho.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. columnex.com [columnex.com]
Comparative Characterization Guide: FTIR Analysis of 2-phenoxy-4-bromobenzylamine Hydrochloride
Executive Summary
In the synthesis of kinase inhibitors (specifically BTK inhibitors), 2-phenoxy-4-bromobenzylamine hydrochloride serves as a critical "scaffold" intermediate.[1] Its purity and salt stoichiometry directly influence the yield of subsequent amidation or coupling reactions.[1]
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of this molecule. Unlike simple identity checks, this guide focuses on comparative validation —specifically distinguishing the hydrochloride salt from its free base precursor and validating the integrity of the ether linkage.
Key Takeaway: FTIR is the superior method for rapid "Pass/Fail" assessment of salt formation (
Structural Context & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains. The molecule consists of two aromatic systems linked by an ether bridge, with a primary amine salt handle.
Functional Group Analysis
| Functional Group | Chemical State | Vibrational Mode | Diagnostic Value |
| Amine Hydrochloride | N-H Stretching (Broad) | High: Confirms salt formation; distinguishes from free base.[1] | |
| Diaryl Ether | C-O-C Asymmetric Stretch | High: Confirms linker integrity (approx. 1240 cm⁻¹).[1] | |
| Aryl Bromide | C-Br Stretch | Low: Occurs in far-IR (<600 cm⁻¹); use fingerprint region for ring breathing modes.[1] | |
| Aromatic Rings | 1,2,4-Substituted | C-H Out-of-Plane (OOP) Bend | Medium: Fingerprint region (650–900 cm⁻¹) confirms substitution pattern.[1] |
Experimental Protocol: ATR-FTIR
Standardized workflow for rapid QC of solid intermediates.[1]
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1]
-
Accessory: Diamond Attenuated Total Reflectance (ATR) module (Single bounce).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine range 4000–400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 scans (sample), 32 scans (background).
Step-by-Step Methodology
-
System Blank: Clean the diamond crystal with isopropanol.[1] Collect a background air spectrum.[1] Ensure
doublet (2350 cm⁻¹) is minimized.[1] -
Sample Prep: Place approximately 5–10 mg of the white crystalline solid directly onto the crystal.
-
Contact: Apply pressure using the anvil clamp until the force gauge registers the optimal zone (usually ~80–100 lbs pressure) to ensure uniform contact.[1]
-
Acquisition: Collect the sample spectrum.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine splitting in the aromatic fingerprint region.
Spectral Data & Assignment
The following data represents the characteristic vibrational bands derived from functional group analysis of benzylamine salts and diaryl ethers.
Table 1: Characteristic FTIR Bands (Theoretical Assignment)
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 2600 – 3100 | Strong, Broad | The "Ammonium Band."[1] A broad, complex series of overlapping bands characterizing the hydrochloride salt. Overlaps with aromatic | |
| ~3030 | Medium (Shoulder) | Aromatic ring hydrogen stretching.[1] Often buried under the ammonium band.[1] | |
| 1600 & 1580 | Medium-Strong | Characteristic "breathing" of the benzene rings.[1] The doublet arises from the presence of two distinct aromatic systems.[1] | |
| 1500 – 1560 | Medium | Symmetric deformation of the ammonium group.[1] | |
| 1230 – 1250 | Very Strong | Critical Marker. The aryl ether linkage.[1][2] This band is typically the strongest in the fingerprint region for diphenyl ethers. | |
| 1000 – 1100 | Medium | Aliphatic C-N stretch of the benzylamine moiety. | |
| 800 – 850 | Strong | Indicative of the 1,2,4-trisubstituted ring (the bromine/amine ring). | |
| 690 & 750 | Strong | Indicative of the monosubstituted ring (the phenoxy group).[1] |
Comparative Analysis: Salt vs. Free Base
This is the most critical comparison for process chemists.[1] Failing to fully convert the free base to the HCl salt can lead to stoichiometry errors in the next reaction step.
The "Amine Shift" Phenomenon[1]
| Feature | Free Base (2-phenoxy-4-bromobenzylamine) | HCl Salt (Target Product) |
| 3300–3500 cm⁻¹ | Two sharp spikes (Sym/Asym | Absent. Replaced by broad continuum. |
| 2500–3000 cm⁻¹ | Clean C-H stretches only.[1] | Broad "Ammonium Mountain" obscuring C-H bands.[1] |
| Physical State | Often an oil or low-melting solid.[1] | High-melting crystalline solid.[1] |
Decision Rule: If you see sharp doublets above 3300 cm⁻¹, your salt formation is incomplete . Recrystallize with excess HCl/Ether.
Technique Comparison: FTIR vs. Alternatives
Why use FTIR when NMR is available?
| Feature | FTIR (ATR) | 1H NMR ( | HPLC-UV |
| Primary Utility | Salt Validation & Functional Group ID. | Structural Elucidation & Regiochemistry.[1] | Purity (%) & Quantification. |
| Speed | < 2 Minutes.[1][3] | 15–30 Minutes.[1] | 20–40 Minutes.[1] |
| Sample Recovery | Yes (Non-destructive).[1] | No (Dissolved). | No (Dissolved). |
| Blind Spot | Cannot easily distinguish position of Bromine (2-Br vs 4-Br). | Excellent for distinguishing isomers.[1] | Requires reference standard.[1] |
QC Workflow Diagram
The following diagram illustrates the decision logic for using FTIR in the synthesis workflow.
Figure 1: Quality Control decision tree for validating amine salt formation using FTIR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for functional group assignment).
-
NIST Chemistry WebBook. Benzylamine hydrochloride Infrared Spectrum.[1][4] National Institute of Standards and Technology.[1][4] Available at: [Link] (Proxy for amine salt band characteristics).[1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] pp. 10815-10837.[1] John Wiley & Sons Ltd.[1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Inferred Hazard Analysis: A Structure-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts: a brominated phenyl ring, a phenoxy group, and a methanamine hydrochloride salt.
-
Halogenated Aromatic Compound: The presence of a bromo-phenyl group suggests potential for skin and eye irritation. Brominated organic compounds can also present environmental hazards and require specific disposal protocols.
-
Methanamine Hydrochloride: This portion of the molecule indicates it is a salt, likely a crystalline solid or powder at room temperature. Amine hydrochlorides can be irritants to the respiratory tract, skin, and eyes. Handling fine powders poses a risk of inhalation and dust formation.
-
General Powder Hazards: Fine chemical powders can easily become airborne, leading to inhalation risks and widespread contamination of work surfaces. Many powders, when suspended in air, can also create explosive dust clouds, although this is a lower risk in small lab-scale quantities, ignition sources should always be controlled.
Based on this analysis, the primary routes of potential exposure are inhalation of the powder, dermal contact, and eye contact. Our PPE strategy must form a robust barrier against these risks.
Core PPE Directives: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense after engineering and administrative controls (like fume hoods and standard operating procedures) are implemented. For (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride, the following PPE is mandatory.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Required for Powder Handling: When weighing or transferring the solid compound, chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection from airborne dust.
-
High-Risk Operations: For procedures with a significant risk of splashing (e.g., preparing large volume solutions, potential for exothermic reactions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and sprays.
Hand Protection
-
Glove Selection: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals. Given the potential for this compound to cause skin irritation, gloves must be worn at all times when there is a risk of contact.
-
Protocol for Use:
-
Always inspect gloves for tears or punctures before use.
-
When handling the solid or concentrated solutions, consider double-gloving to provide an extra layer of protection. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection
A flame-resistant lab coat is recommended, and at a minimum, a standard lab coat must be worn, fully fastened, at all times within the laboratory. It should have long sleeves and be worn over personal clothing that covers the legs (i.e., long pants). Lab coats serve to protect your clothing and skin from spills and contamination.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Fume Hood/Ventilated Enclosure: All weighing and handling of the solid this compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This captures dust at the source.
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For situations with higher potential exposure, a half-mask or full-face respirator with P100 cartridges may be necessary. Use of respirators requires enrollment in a respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plan: Weighing the Solid Compound
This step-by-step protocol integrates PPE selection into a common laboratory workflow.
-
Preparation: Before starting, ensure the designated work area (a chemical fume hood or ventilated enclosure) is clean and lined with absorbent bench paper.
-
Donning PPE:
-
Put on a long-sleeved lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on a second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations deep within the fume hood to ensure optimal vapor and dust capture.
-
When opening the container, do so slowly to avoid aerosolizing the powder.
-
Use a spatula or scoop to transfer the desired amount to a tared, lidded container. This minimizes the time the powder is exposed.
-
Close the stock container and the weighing container securely before removing them from the hood.
-
-
Decontamination and Doffing:
-
Wipe down the spatula and any affected surfaces within the hood with a damp cloth (using an appropriate solvent).
-
Dispose of the bench paper and cleaning materials in the designated solid hazardous waste container.
-
To exit the work area, remove the outer pair of gloves and dispose of them.
-
Remove the lab coat and hang it in its designated location.
-
Remove the inner pair of gloves and dispose of them.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
PPE Summary and Disposal Logistics
Table of PPE Requirements
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not required unless package is damaged |
| Weighing Dry Powder | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Required: Work in Fume Hood/Ventilated Enclosure |
| Preparing Solutions | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Required: Work in Fume Hood |
| Conducting Reaction | Chemical Splash Goggles (Face shield if splash risk) | Double Pair Nitrile Gloves | Lab Coat | Required: Work in Fume Hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Impervious Gown/Apron | Required: Air-purifying respirator (minimum) |
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Solid Waste: All contaminated solids (gloves, bench paper, weighing papers, excess compound) should be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
-
Consult EHS: Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: Decision workflow for PPE selection based on the planned laboratory operation.
References
-
Personal Protection Equipment (PPE) in Laboratories Policy. (n.d.). Boston University Office of Research. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
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What to Consider when Handling Chemical Powders. (n.d.). Manufacturing.net. Retrieved from [Link]
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Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
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Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986, August). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for Safe Handling of Powders and Bulk Solids. (n.d.). AIChE - Center for Chemical Process Safety. Retrieved from [Link]
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Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
Organic Solvents. (n.d.). University of North Carolina at Charlotte - Environmental Health and Safety. Retrieved from [Link]
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A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]
-
Safety Data Sheet - 4-Bromophenol. (2010, September 2). Alfa Aesar. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services, CHEMM. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). ASHP Publications. Retrieved from [Link]
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Safety Data Sheet - MARKETGUARD 30. (n.d.). Ecolab. Retrieved from [Link]
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
